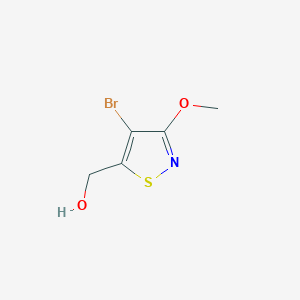

(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

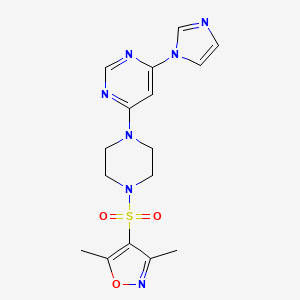

“(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol” is a chemical compound with the CAS Number: 1955499-62-3 . It has a molecular weight of 224.08 . The compound is in powder form and is stored at a temperature of 4 degrees Celsius .

Synthesis Analysis

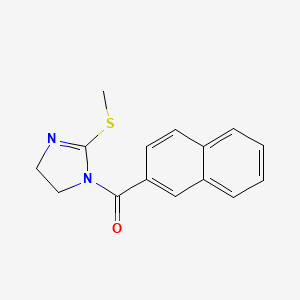

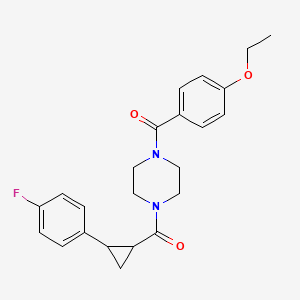

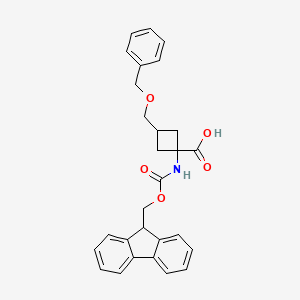

Thiazoles, the class of compounds to which “(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol” belongs, have been synthesized through various artificial paths . The preparation of thiazoles has been a focus of medicinal chemists due to their notable pharmacological actions .Molecular Structure Analysis

The InChI code for “(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol” is 1S/C5H6BrNO2S/c1-9-5-4 (6)3 (2-8)10-7-5/h8H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol” is a powder that is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

- Polythiophene Synthesis : (4-Bromo-3-methoxythiophene) serves as a monomer for polythiophene synthesis. Researchers have investigated its autopolymerization reaction, analyzing gas, liquid, and solid states using techniques like UV-Vis, ESR, GC/MS, NMR, and FT-IR spectroscopy . Understanding the reaction mechanism aids in designing novel monomers.

- Drug Design : Thiazole derivatives, including (4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol, have potential pharmaceutical applications. Researchers explore their antimicrobial, antiretroviral, antifungal, anticancer, and other biological activities .

- ALK Inhibitors : 4-Bromo-2-methoxyaniline, derived from this compound, is used in synthesizing potent anaplastic lymphoma kinase (ALK) inhibitors .

- Plant Hormones : Indole-3-acetic acid (IAA), a plant hormone, is produced from tryptophan degradation. Understanding related compounds like (4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol contributes to plant science .

Polymer Chemistry and Materials Science

Medicinal Chemistry

Organic Synthesis

Agrochemicals and Crop Science

Direcciones Futuras

Thiazoles, including “(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol”, have shown notable pharmacological actions, making them significant in the chemical world of compounds . They have been used in the preparation of various drugs and biologically active agents . Therefore, future research may focus on exploring the potential applications of “(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol” in medicinal chemistry.

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes .

Pharmacokinetics

Thiazole derivatives are generally known for their stability and bioavailability .

Result of Action

Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The stability and reactivity of thiazole derivatives can be influenced by factors such as temperature, ph, and the presence of other chemical species .

Propiedades

IUPAC Name |

(4-bromo-3-methoxy-1,2-thiazol-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO2S/c1-9-5-4(6)3(2-8)10-7-5/h8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDFXLRLRGTZBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=C1Br)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-Chlorobenzyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2370473.png)

![3-[5-(4-chlorophenyl)-2-furyl]-N-phenylpropanamide](/img/structure/B2370477.png)

![Ethyl 2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2370479.png)

![5-(p-Tolyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2370482.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2370483.png)

![N-[(4-Chlorophenyl)methyl]-3-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2370484.png)

![2-(4-ethylphenyl)-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2370485.png)

![N'-[(4-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride](/img/structure/B2370490.png)